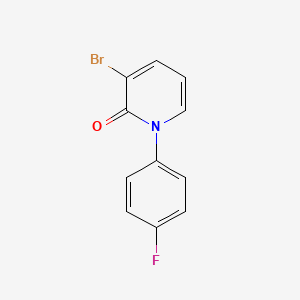

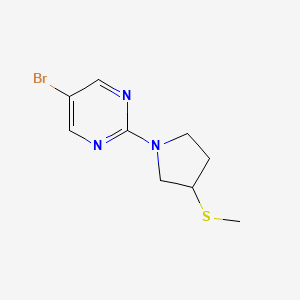

![molecular formula C21H23N3OS B2408048 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 851132-14-4](/img/structure/B2408048.png)

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is a chemical compound with the formula C13 H15 N3 O2 S . It is a non-polymer component . The compound is part of the class of organic compounds known as imidazoles .

Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring .Physical And Chemical Properties Analysis

The compound has a formal charge of 0 and a formula weight of 277.342 Da . It is a non-polymer component . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Host for Anions

Imidazole containing bisphenols, similar in structure to 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide, have been studied for their capacity to act as versatile hosts for anions. The bisphenol and its salts with various acids demonstrate strong intramolecular hydrogen bonds and extensive hydrogen-bonded structures, indicating potential utility in anion encapsulation and interaction studies (Nath & Baruah, 2012).

Crystal Structure and Biological Studies

Derivatives of imidazole, akin to the compound , have been characterized for their molecular structures and biological activities. These studies include observations of intermolecular hydrogen bonding and assessments of antibacterial and antioxidant activities, demonstrating the compound's relevance in biological and chemical research (Karanth et al., 2019).

Antibacterial and Enzymatic Inhibition

Research on N-substituted derivatives of related compounds has shown significant antibacterial activity against various bacterial strains and moderate inhibition of specific enzymes. These findings highlight the potential of similar compounds in the development of new antibacterial agents and enzymatic inhibitors (Siddiqui et al., 2014).

Corrosion Inhibition

Studies on benzimidazole derivatives, structurally related to the compound , have explored their use as corrosion inhibitors. These derivatives show promising results in protecting metals like carbon steel from corrosion, indicating potential industrial applications (Rouifi et al., 2020).

Anticancer Activities

Derivatives of imidazole have been synthesized and tested for anticancer activities. Some of these compounds exhibit significant activity against various cancer cell lines, particularly melanoma types. This suggests potential applications in cancer research and treatment (Duran & Demirayak, 2012).

Acidity Constants Determination

Research on imidazole derivatives includes determining their acidity constants via UV spectroscopic studies. Understanding the protonation sites and pKa values of these compounds is crucial for their application in various chemical and pharmaceutical fields (Duran & Canbaz, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-4-17-5-7-18(8-6-17)23-20(25)14-26-21-22-9-10-24(21)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEGGASEQOYXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)

![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)

![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)

![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)

![N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2407982.png)